

Application Note: HPLC Method Development for (6RS)-Mefox Quantification

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Compound of Interest

Compound Name: (6RS)-Mefox

Cat. No.: B608964

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1. Introduction

This document outlines a systematic approach to developing a robust and reliable reversed-phase HPLC (RP-HPLC) method for the quantification of **(6RS)-Mefox** in bulk drug substances or pharmaceutical formulations. The protocol covers initial method development, optimization, and validation parameters as per ICH guidelines.

2. Physicochemical Properties of (6RS)-Mefox

Property	Value
Molecular Formula	C ₂₀ H ₂₃ N ₇ O ₇
Molecular Weight	473.44 g/mol
Stereochemistry	Epimeric at position 6
Synonyms	(4-(((RS)-2-Amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][2][3]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic Acid

3. Recommended Chromatographic Conditions (Starting Point)

Based on the analysis of structurally similar compounds, the following HPLC conditions are recommended as a starting point for method development.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 150 x 4.6 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	5% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection	UV-Vis Diode Array Detector (DAD) at 280 nm
Run Time	30 minutes

4. Experimental Protocols

4.1. Standard Solution Preparation

- Accurately weigh 10 mg of **(6RS)-Mefox** reference standard.
- Dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of DMSO followed by dilution with mobile phase).
- Sonicate for 10 minutes to ensure complete dissolution.
- Make up the volume to 100 mL in a volumetric flask with the mobile phase to obtain a stock solution of 100 μ g/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 50 μ g/mL.

4.2. Sample Preparation

- For bulk drug substance, prepare as described for the standard solution.

- For formulated products, accurately weigh a portion of the homogenized sample equivalent to 10 mg of **(6RS)-Mefox**.
- Disperse in a suitable solvent and sonicate for 15 minutes to extract the analyte.
- Centrifuge or filter the solution through a 0.45 µm syringe filter to remove excipients.
- Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

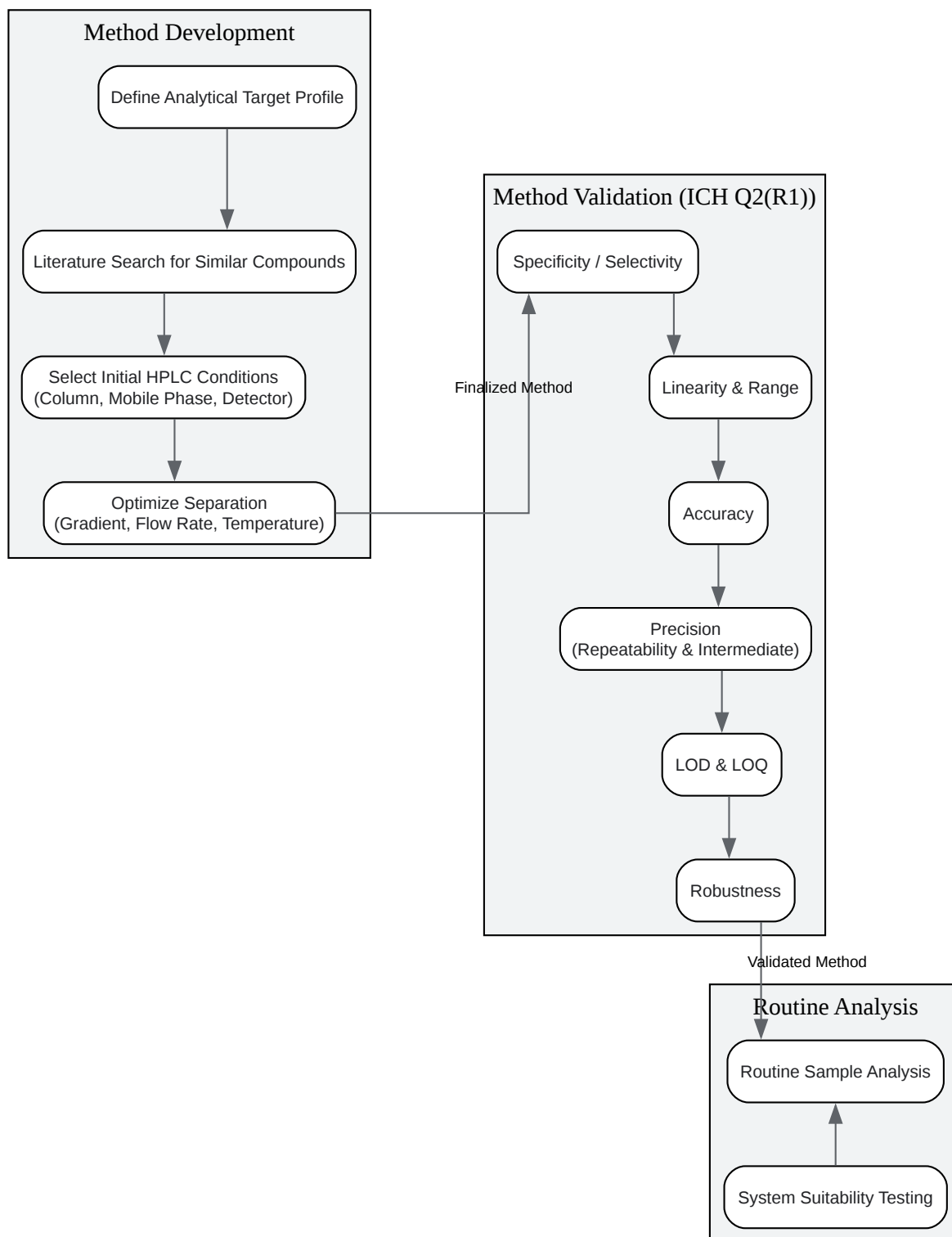
5. Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines.

Validation Parameter	Acceptance Criteria
Specificity	The peak for (6RS)-Mefox should be well-resolved from any impurities or excipients. Peak purity should be evaluated using a DAD.
Linearity	A minimum of five concentrations. The correlation coefficient (r^2) should be ≥ 0.999 .
Range	The range should cover 80% to 120% of the test concentration.
Accuracy	Recovery should be between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)	The relative standard deviation (RSD) should be $\leq 2.0\%$.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)	Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness	The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualizations

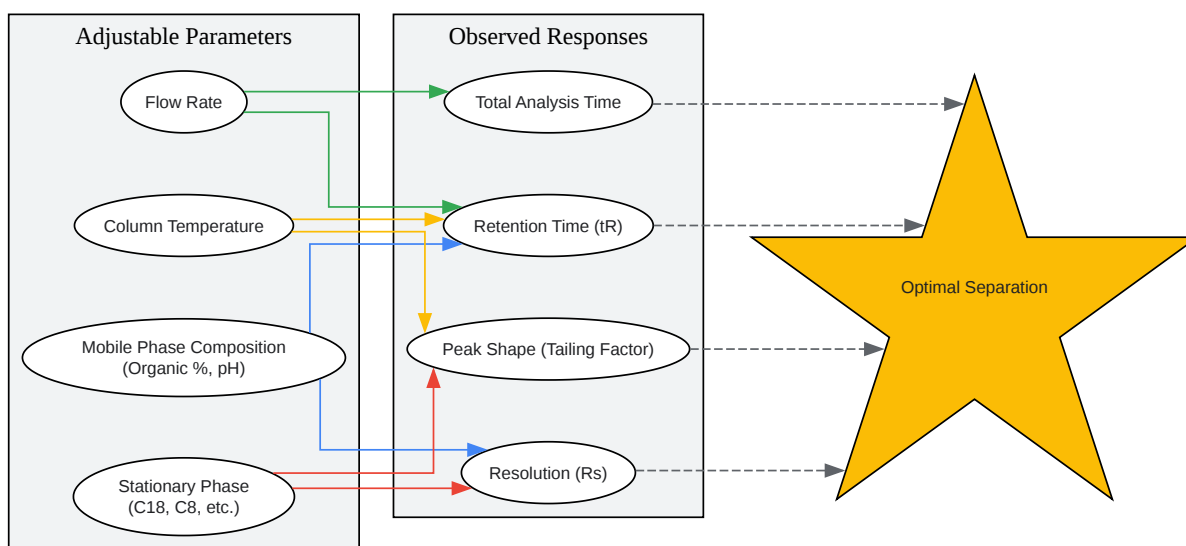
Experimental Workflow for HPLC Method Development and Validation



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Caption: Workflow for HPLC Method Development and Validation.

Logical Relationship for Method Optimization



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